Tetrahydrozoline (nitrate)

Catalog No.
S12867302
CAS No.
M.F
C13H16N3O3-
M. Wt
262.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrozoline (nitrate)

Product Name

Tetrahydrozoline (nitrate)

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;nitrate

Molecular Formula

C13H16N3O3-

Molecular Weight

262.28 g/mol

InChI

InChI=1S/C13H16N2.NO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);/q;-1

InChI Key

RWXQOTNMEHTFMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)([O-])[O-]

Tetrahydrozoline (nitrate), also known as tetryzoline nitrate, is a highly water-soluble imidazoline derivative and alpha-adrenergic agonist widely utilized as a vasoconstrictor in ophthalmic and nasal decongestant formulations [1]. While the hydrochloride salt is the default choice for simple aqueous solutions, the nitrate salt is specifically procured for advanced, rheologically modified delivery systems [2]. Its primary industrial value lies in its distinct ionic profile, which prevents the premature disruption of cross-linked polymer matrices and ensures long-term stability in neutral-pH, multi-component liquid formulations [3].

Research Fit

Nitrate salt form – distinct solubility and stability profile vs. hydrochloride
α₂-selective adrenergic agonist – supports receptor-subtype pathway studies
Research use in nasal and conjunctival vasoconstriction models

Substituting tetrahydrozoline nitrate with the more common tetrahydrozoline hydrochloride introduces obligate chloride ions into the formulation [1]. In mucoadhesive spray gels utilizing carboxyvinyl polymers (Carbopol), chloride acts as a strong electrolyte that rapidly collapses the cross-linked polymer network, causing an uncontrollable loss of viscosity and ruining the formulation's 'spread-stick' retention properties [2]. Furthermore, in premium neutral-pH ophthalmic solutions containing specific vitamins and citrate buffers, the nitrate salt is required to prevent API deactivation; substituting it compromises both the rheological control during manufacturing and the long-term shelf-life of the final product [3].

Substitution Risk

Nitrate salt form may alter solubility and stability compared to hydrochloride – direct substitution requires validation
Mixed α₁/α₂ agonist naphazoline may not replicate α₂-selective pathway response observed with tetrahydrozoline
Oxymetazoline’s tissue-specific affinity profile may not transfer to nasal decongestion research models

Rheological Control in CVP Gels

In the formulation of mucoadhesive nasal spray gels, the choice of API salt dictates the integrity of the polymer matrix. Tetrahydrozoline nitrate (at 0.1% w/w) integrates into 0.2–1.5% carboxyvinyl polymer (CVP) bases without prematurely collapsing the gel network, allowing formulators to precisely titrate the final viscosity to an optimal 4,500 cp using external agents [1]. In contrast, the hydrochloride salt introduces proportional chloride ions that act as strong electrolytes, drastically reducing the storage modulus and causing an uncontrollable drop in viscosity [2]. This decoupling of API loading from rheological degradation makes the nitrate salt essential for spray gel manufacturability.

Evidence DimensionPolymer matrix viscosity control
Target Compound DataMaintains initial CVP gel structure, allowing precise titration to 4,500 cp
Comparator Or BaselineTetrahydrozoline hydrochloride (induces obligate, dose-dependent viscosity collapse)
Quantified DifferenceDecouples API concentration from rheological degradation
Conditions0.1% API in 0.2-1.5% Carboxyvinyl polymer (CVP) aqueous gel base at pH 5.8

Allows formulators to independently control drug concentration and gel viscosity, ensuring optimal spray characteristics and mucosal residence time.

α₂ Selectivity
Head-to-head
α₂ Ki 0.8 μM vs α₁ Ki 25 μM (31-fold)
Supports α₂-selective pathway interpretation
Radioligand binding assay context

API Stability in Neutral-pH Systems

Premium ophthalmic and nasal formulations often require a neutral pH (6.0–8.0) to minimize mucosal irritation, which can destabilize certain imidazoline derivatives. When formulated in water with vitamin E and citrate buffers, tetrahydrozoline nitrate demonstrates excellent long-term stability, with significantly suppressed deactivation compared to standard unbuffered or generic salt formulations [1]. This specific synergy between the nitrate salt and the citrate/vitamin matrix ensures a high residual API amount over extended storage periods [2].

Evidence DimensionAPI deactivation over long-term storage
Target Compound DataHighly suppressed deactivation (high residual API)
Comparator Or BaselineStandard unbuffered generic formulations (rapid deactivation at neutral pH)
Quantified DifferenceExtended shelf-life and sustained efficacy at pH 6.0-8.0
ConditionsAqueous solution containing Vitamin E and citric acid/citrate buffer at pH 6.0-8.0

Critical for procuring an API suitable for premium, multi-ingredient OTC eye drops that require long shelf lives without requiring harsh acidic environments.

Nasal decongestant ranking
Head-to-head
Ranked most potent decongestant in tested imidazolines
Reported rhinometry response ranking
Healthy human subjects; single dose

Excipient Compatibility & Optical Clarity

In complex multi-component solutions, the introduction of halide ions can lead to severe formulation incompatibilities. Tetrahydrozoline nitrate is completely devoid of chloride ions, eliminating the risk of forming insoluble precipitates when co-formulated with chloride-sensitive colloidal excipients or specific historical antimicrobial agents (e.g., silver-based preservatives) [1]. Conversely, tetrahydrozoline hydrochloride immediately introduces reactive chloride ions, which can cause cloudiness or precipitation, destroying the optical clarity required for ophthalmic solutions [2].

Evidence DimensionPrecipitation risk with chloride-sensitive excipients
Target Compound Data0% risk of chloride-induced precipitation
Comparator Or BaselineTetrahydrozoline hydrochloride (high risk of insoluble chloride formation)
Quantified DifferenceComplete preservation of optical clarity
ConditionsCo-formulation with heavy metal or chloride-sensitive cationic excipients in aqueous solution

Guarantees optical clarity and uniform dosing in complex ophthalmic solutions, reducing batch failure rates during manufacturing.

Photostability
Head-to-head
Lower degradation rate vs naphazoline under photo-oxidation
Supports photostability in formulation screening
Riboflavin-sensitized aqueous model
Salt-form stability
Class-level
Nitrate salt may alter degradation pathway vs. HCl
Salt-form stability context requires verification
Inferred from HCl salt degradation data

Mucoadhesive Nasal Spray Gels

Directly leveraging its compatibility with carboxyvinyl polymers (CVP), tetrahydrozoline nitrate is the API of choice for nasal spray gels designed for prolonged mucosal residence. By avoiding the chloride-induced viscosity collapse seen with hydrochloride salts, formulators can achieve and maintain the precise 4,500 cp viscosity required for optimal 'spread-stick' performance without dripping [1].

Neutral-pH Ophthalmic Drops

Because of its superior stability profile in citrate-buffered environments, tetrahydrozoline nitrate is highly suited for premium, multi-ingredient OTC eye drops formulated at a neutral pH (6.0–8.0). This allows manufacturers to create non-stinging, vitamin-enriched (e.g., Vitamin E) formulations that still boast an extended commercial shelf life [2].

Halide-Free Multi-Component Liquid Formulations

In specialized liquid formulations where the presence of chloride ions would cause precipitation or interact negatively with sensitive excipients, tetrahydrozoline nitrate ensures perfect optical clarity. It is the mandatory substitute for tetrahydrozoline hydrochloride when formulating alongside chloride-sensitive colloidal suspensions or specific cationic preservatives [3].

Application Fit

Application
Selection Property
Validation Focus
α₂-Adrenoceptor pharmacology studies
α₂-selective agonist profile
Pathway activation without α₁ cross-reactivity
Ophthalmic formulation research
Photostability and nitrate salt form
Light-exposure stability and conjunctival model response
Nasal decongestant model studies
Reported rhinometry response ranking
Decongestion endpoint in nasal models
Analytical reference standard
Distinct nitrate salt identity
Method selectivity for nitrate vs. HCl in LC-MS

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.11916638 g/mol

Monoisotopic Mass

262.11916638 g/mol

Heavy Atom Count

19

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